![molecular formula C10H11NO3S B2971254 2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid CAS No. 1016533-88-2](/img/structure/B2971254.png)
2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid” is a chemical compound with the molecular formula C10H11NO3S . It is also known as "Glycine, N-[(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)carbonyl]-" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO3S/c12-9(13)5-11-10(14)8-4-6-2-1-3-7(6)15-8/h4H,1-3,5H2,(H,11,14)(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.26 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Cycloaddition Reactions and Synthesis of Cephem Intermediates
Thioacylformamidines, related to the chemical structure of interest, undergo [4 + 2] cycloaddition reactions with acrylic dienophiles, resulting in (1,3–6H-thiazine-2-yl) acetic esters. This reaction pathway is of interest for the synthesis of cephem intermediates, a class of β-lactam antibiotics. The study by Reliquet et al. (1975) demonstrates the potential application of such chemical reactions in pharmaceutical synthesis, particularly in the development of antibiotic compounds (Reliquet, Reliquet, Meslin Et, & Quiniou, 1975).
Organic Sensitizers for Solar Cell Applications
Research into novel organic sensitizers for solar cells has explored structures comprising donor, electron-conducting, and anchoring groups, engineered at the molecular level. The study by Kim et al. (2006) mentions the synthesis of functionalized organic sensitizers, such as 3-{5-[N,N-bis(9,9-dimethylfluorene-2-yl)phenyl]-thiophene-2-yl}-2-cyano-acrylic acid (JK-1), which, upon anchoring onto TiO2 films, exhibit high incident photon to current conversion efficiency. This highlights the role of cyclopentathiophen derivatives in advancing solar energy technologies (Kim et al., 2006).
Synthesis and Reactivity Studies
The synthesis and reactivity of cyclopentathiophenacetic acid derivatives have been investigated, providing insights into the chemical behavior of such compounds. Jilale et al. (1993) focused on the synthesis of oxodihydrocyclopentathiophenacetic acids from suitable 2- or 3-formylthiophenes and explored the reactivity of their carbonyl and carboxylic groups. This research contributes to the understanding of the synthetic pathways and potential chemical modifications of cyclopentathiophenacetic acid derivatives (Jilale, Netchitaïlo, Decroix, & Végh, 1993).
Antioxidant and Enzyme Inhibitory Activities
The study of novel amino acid-bearing Schiff base ligands and their transition metal complexes has revealed potential antioxidant and selective enzyme inhibitory activities. Ikram et al. (2015) synthesized and characterized these compounds, finding that the zinc complex exhibited significant xanthine oxidase inhibitory activity, suggesting potential medicinal applications (Ikram et al., 2015).
Antimicrobial Activities of Thiadiazole Derivatives
The synthesis and evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have shown significant antimicrobial activities against various strains of microbes. Noolvi et al. (2016) highlight the potential of these compounds in developing new antimicrobial agents, contributing to the fight against drug-resistant bacteria and fungi (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-9(13)5-11-10(14)8-4-6-2-1-3-7(6)15-8/h4H,1-3,5H2,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFKDPXSJIPOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2971174.png)
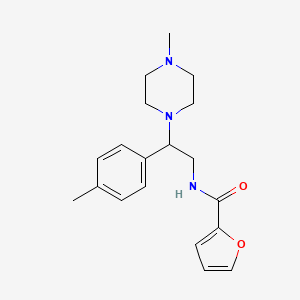

![N-[4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2971177.png)

![5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2971180.png)
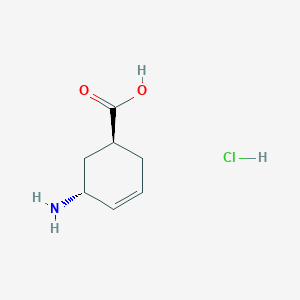
![N-[[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]prop-2-enamide](/img/structure/B2971183.png)
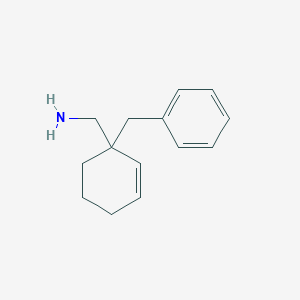
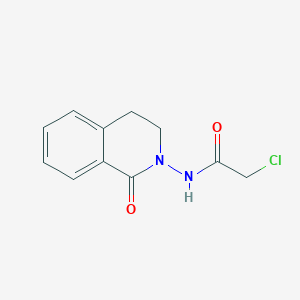
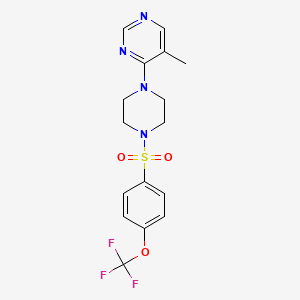
![(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2971190.png)
![2-Methylsulfanyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2971191.png)
![(Z)-2-cyano-N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2971193.png)